2-Chlorobutyryl chloride
Overview
Description
2-Chlorobutyryl chloride is a chemical compound with the molecular formula C4H6Cl2O . It has an average mass of 140.996 Da and a mono-isotopic mass of 139.979568 Da .
Molecular Structure Analysis
The molecular structure of 2-Chlorobutyryl chloride consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific details of the molecular structure are not available in the search results.
Chemical Reactions Analysis
2-Chlorobutyryl chloride is an acid halide used for synthesis and proteomics research . It reacts with water . More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
2-Chlorobutyryl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 130.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 53.2±20.2 °C . Its index of refraction is 1.440 .
Scientific Research Applications
Electrochemical Synthesis
2-Chlorobutyryl chloride is used in the electrochemical synthesis of N-phenyltetrahydro-oxazinone. In a study by Degrand et al. (1982), electroreduction in aprotic solvent of nitrosobenzene was performed in the presence of 4-chlorobutyryl chloride, demonstrating its role in the synthesis process (Degrand, Belot, Gasquez, & Compagnon, 1982).
Pharmaceutical Synthesis
In pharmaceutical research, 2-Chlorobutyryl chloride is a key intermediate. Dong-yuan (2009) described the synthesis of Carpronium Chloride from γ-butyrolactone, involving chlorination to produce 4-chlorobutyryl chloride, which is a related compound (Dong-yuan, 2009).
Pyrolysis Studies
King, Gaynor, and Gilbert (1979) investigated the thermal decomposition of cyclobutyl chloride, which proceeds via unimolecular channels yielding various products. Although this study does not directly involve 2-chlorobutyryl chloride, it provides insights into the behavior of similar compounds under pyrolysis conditions (King, Gaynor, & Gilbert, 1979).
Structural Analysis
The structural analysis of cyclobutyl chloride was conducted by Kim and Gwinn (1966), which can provide a reference for understanding similar chlorinated compounds like 2-chlorobutyryl chloride (Kim & Gwinn, 1966).
Catalytic Processes
In catalytic processes, the role of similar chlorinated compounds has been explored. Yuan et al. (2011) examined the effect of chloride ions in the degradation of dyes, providing relevant information for understanding the behavior of chlorinated compounds in catalytic reactions (Yuan, Ramjaun, Wang, & Liu, 2011).
Liquid-Phase Reactions
Niedermaier et al. (2012) demonstrated the use of in situ X-ray photoelectron spectroscopy to monitor liquid-phase reactions, involving chlorobutylsulfonate, a compound related to 2-chlorobutyryl chloride (Niedermaier et al., 2012).
Electroenzymatic Degradation
Khan et al. (2007) developed an electroenzymatic method for degrading 2-chlorobiphenyl, where the degradation process involved measuring chloride ion concentration, highlighting the potential application of similar chlorinated compounds in waste treatment (Khan, Kim, Akinrelere, & Moon, 2007).
Tissue Reactions
Research by Guess (1970) on the effects of 2-chloroethanol on tissues, while not directly about 2-chlorobutyryl chloride, provides a relevant perspective on the biological interactions of similar chlorinated compounds (Guess, 1970).
Safety And Hazards
properties
IUPAC Name |
2-chlorobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJVAOMYWTLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997573 | |
Record name | 2-Chlorobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobutyryl chloride | |
CAS RN |
7623-11-2 | |
Record name | Butanoyl chloride, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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